2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine
Overview
Description
p-Cyanobenzoic Acid Trimer is used in the synthetic preparation of Terbium Triazinetribenzoate Formate Metal Organic Framework (MOF).
Scientific Research Applications
Magnetic Behavior and Complex Synthesis
2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine derivatives are employed in synthesizing dendrimeric melamine cored complexes, which display unique magnetic behaviors. These complexes, involving Schiff bases and metal ions like Fe(III) and Cr(III), exhibit interesting thermal and magnetic properties, contributing valuable insights into coordination chemistry and magnetic material development (Uysal & Koç, 2010).
Chlorination and Oxidation Applications
Triazine derivatives have demonstrated efficacy in chlorination and oxidation reactions. They function as recyclable hypervalent iodine(III) reagents, providing an environmentally friendly approach to various chemical transformations. This application is significant in developing sustainable and efficient chemical processes (Thorat, Bhong, & Karade, 2013).
Pharmaceutical and Agrochemical Applications
1,3,5-Triazine derivatives, including 2,4,6-trisubstituted variants, play a crucial role in pharmaceuticals and agrochemicals. Their structural symmetry and ease of functionalization make them ideal scaffolds for developing diverse molecular libraries, leading to potent and selective probes for various biological targets (Banerjee, Brown, & Weerapana, 2013).
Supramolecular Chemistry
This compound and related ligands are used in constructing supramolecular structures like coordination polymers. Their ability to form multi-dimensional networks, influenced by metal ions, offers insight into ligand flexibility and supramolecular interactions in polymer design (Sensharma, Wix, Kathalikkattil, & Schmitt, 2018).
Electrochromic and Electronic Applications
Triazine derivatives are studied for their electrochromic behavior, with potential applications in developing materials for electronic devices like organic light-emitting diodes (OLEDs) and other electronic components. Their unique electronic properties, such as electron transport capabilities, contribute significantly to advancements in material science (Data et al., 2016).
Safety and Hazards
The safety information available indicates that 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound plays a significant role in tuning the intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules .
Mode of Action
The compound’s mode of action involves controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions . The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
Biochemical Pathways
The compound is known to influence the intramolecular charge transfer (ict) interactions of donor–acceptor (d–a) molecules, which could potentially impact various biochemical pathways .
Result of Action
The compound’s action results in controlling the intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . This leads to changes in absorption maxima and photoluminescence (PL) quantum yields . The near-infrared (NIR) absorbance and the nonradiative transition of the TTM radicals contribute to their photothermal conversion .
Properties
IUPAC Name |
4-[4,6-bis(4-carboxyphenyl)-1,3,5-triazin-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O6/c28-22(29)16-7-1-13(2-8-16)19-25-20(14-3-9-17(10-4-14)23(30)31)27-21(26-19)15-5-11-18(12-6-15)24(32)33/h1-12H,(H,28,29)(H,30,31)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFXUHUYNSYIDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407529 | |
Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61414-16-2 | |
Record name | 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: H3TATB, also known as 4,4',4''-(1,3,5-Triazine-2,4,6-triyl)tribenzoic acid, possesses three carboxylic acid groups and a nitrogen-rich triazine ring. [, , , , ] This makes it a versatile ligand, capable of binding to metal ions through multiple coordination sites. This multidentate nature facilitates the formation of stable and often porous MOF structures. [, ]
A: H3TATB has a trigonal planar geometry due to the triazine core and the three benzene rings attached to it. [, ] This rigid structure, combined with the carboxylic acid groups at the periphery, allows H3TATB to act as a three-connected node in the construction of MOFs with various topologies.
A: Research shows H3TATB's ability to coordinate with a range of metal ions, including Zinc(II) [], Yttrium(III) [, ], Cobalt(II) [], and combinations like Yttrium-Cadmium [] and Lithium-Lanthanide []. This highlights its versatility in generating diverse MOF structures with potentially different properties.
A: The specific metal ion used with H3TATB influences the coordination geometry and overall framework topology of the resulting MOF. [, ] For instance, using different ratios of Yttrium(III) precursors with H3TATB led to distinct multinuclear cluster formations within the MOF. [] Additionally, reaction conditions like solvent, temperature, and pH can significantly impact crystal growth and pore size distribution in the final MOF product. []
ANone: H3TATB-based MOFs have demonstrated potential in several applications, including:
- Gas separation and storage: Researchers have investigated their use in separating methane from impurities like CO2 and C2 hydrocarbons, showcasing their potential for natural gas purification. [, ] Some MOFs exhibit high methane storage capacity, attributed to their high surface area and suitable pore sizes. []
- Fluorescent sensing: Certain H3TATB-based MOFs exhibit fluorescence properties that are sensitive to specific metal ions like Zr4+, Cu2+, and Fe3+ in solution, suggesting their potential as chemical sensors. [, , ]
- Catalysis: A Cobalt-based MOF with H3TATB demonstrated excellent catalytic activity in the selective oxidation of aryl alkenes to aldehydes or ketones. []
- Chemodynamic Therapy: A Yttrium-based H3TATB MOF showed promise as a carrier for Mn2+ ions, enabling its use in chemodynamic therapy by effectively inhibiting tumor cell growth. []
A: Yes, stability is a crucial aspect of MOFs for practical applications. Studies have shown that some H3TATB-based MOFs, particularly those with Yttrium(III), exhibit high thermal stability, remaining intact even at temperatures up to 500°C. [] Furthermore, specific MOFs demonstrate chemical stability in various solvents and even under acidic or basic aqueous solutions, indicating their robustness for potential applications in diverse environments. [, ]
A: Yes, research has explored the interaction of H3TATB-based MOFs with guest molecules. One study investigated the impact of different alcohol guest molecules on the stacking modes of 2D H3TATB-based MOF nanosheets, revealing that polar guest molecules like alcohols influence the arrangement of these nanosheets. [] This understanding is crucial for tailoring MOF materials for applications such as separation and sensing.
ANone: Future research might focus on:
- Fine-tuning MOF properties: Exploring the impact of functional group modifications on both H3TATB and incorporated metal ions to further enhance selectivity and efficiency in applications like gas separation, catalysis, and sensing. []
- Biomedical applications: Investigating the biocompatibility and potential toxicity of H3TATB-based MOFs for drug delivery and other biomedical applications, considering their potential for targeted delivery and controlled release of therapeutic agents. []
- Understanding structure-property relationships: Employing computational modeling and simulation techniques to gain deeper insights into the relationship between MOF structure, dictated by H3TATB and metal coordination, and the resulting properties, ultimately guiding the rational design of new MOFs with tailored functionalities. []
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